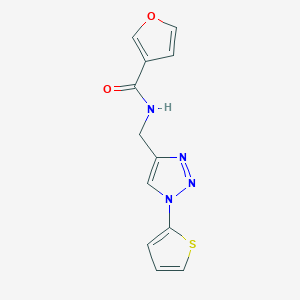

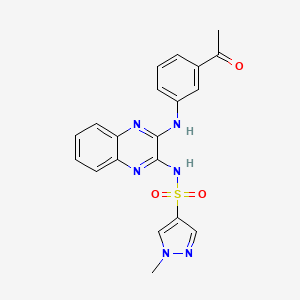

![molecular formula C25H18N2O3 B2820414 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-18-8](/img/structure/B2820414.png)

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been widely studied due to their broad range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrimidine ring. For example, the presence of electron-donating substituents at position 4 can significantly affect the reactivity of the molecule .Scientific Research Applications

Anticancer Properties

Kyselakyrin has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inducing apoptosis (programmed cell death) and inhibiting cancer cell proliferation. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic use .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and neurodegenerative conditions. Kyselakyrin has shown anti-inflammatory effects by modulating key inflammatory pathways. Its ability to suppress pro-inflammatory cytokines and enzymes makes it an interesting candidate for drug development .

Antioxidant Properties

Oxidative stress contributes to aging, cardiovascular diseases, and neurodegenerative disorders. Kyselakyrin exhibits antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Researchers are exploring its potential as a natural antioxidant agent .

Neuroprotective Effects

The compound’s unique structure suggests possible interactions with neuronal receptors. Studies have indicated neuroprotective properties, including enhancing neuronal survival and reducing neuroinflammation. Investigating its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s is an ongoing area of research .

Antimicrobial Activity

Kyselakyrin displays antimicrobial effects against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to conventional antibiotics. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .

Synthetic Applications

Beyond its biological activities, Kyselakyrin serves as a valuable synthetic intermediate. Researchers have utilized it to construct more complex heterocyclic compounds. Its adaptable structure allows for diverse modifications, making it a versatile building block in organic synthesis .

Safety And Hazards

Future Directions

The study of pyrido[2,3-d]pyrimidines is a rapidly growing area of research due to their wide range of biological activities . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the optimization of their properties for therapeutic applications .

properties

IUPAC Name |

2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORABKCSBBZNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

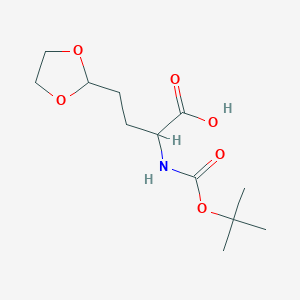

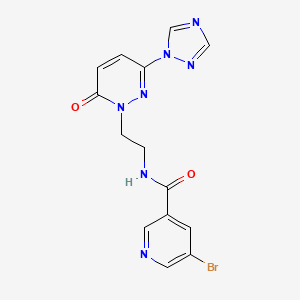

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

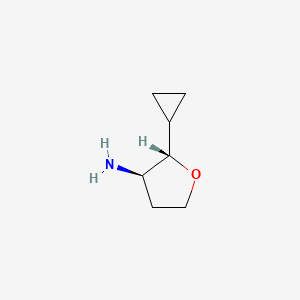

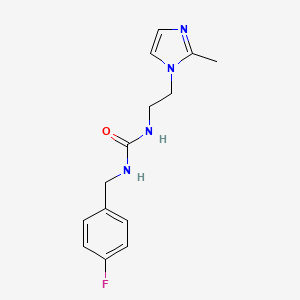

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

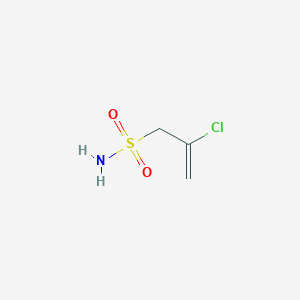

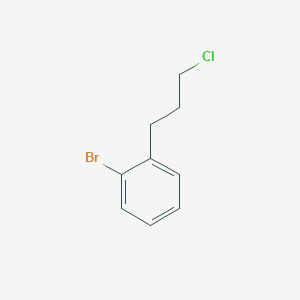

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)

![1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2820353.png)